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Compound of Interest

2-Hydroxy-3,4-
Compound Name:
dimethoxybenzaldehyde

Cat. No.: B104142

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-
Hydroxy-3,4-dimethoxybenzaldehyde (CAS No. 19283-70-6). Designed for researchers,
medicinal chemists, and formulation scientists, this document moves beyond a simple data
sheet to offer a foundational understanding of the molecule's structural properties and their
influence on its solubility in various solvent systems. In the absence of extensive published
guantitative data, this guide establishes a robust theoretical framework for predicting solubility
and presents a detailed, field-proven experimental protocol for its empirical determination. This
dual approach of predictive theory and practical methodology provides scientists with the
necessary tools to effectively work with this compound in a laboratory or drug development
setting.

Introduction to 2-Hydroxy-3,4-
dimethoxybenzaldehyde

2-Hydroxy-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde. Its structure is
characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an aldehyde (-
CHO) group, and two methoxy (-OCHs) groups. The relative positions of these functional
groups are critical to its chemical behavior, including its solubility.
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The presence of both hydrogen-bond-donating (hydroxyl) and hydrogen-bond-accepting
(hydroxyl, methoxy, aldehyde) sites, combined with a nonpolar aromatic ring, results in a
molecule with a nuanced solubility profile. Understanding this profile is essential for its
application in synthesis, purification, and formulation.

Table 1: Physicochemical Properties of 2-Hydroxy-3,4-dimethoxybenzaldehyde

Property Value Source(s)
CAS Number 19283-70-6 [1][21[3]
Molecular Formula CoH1004 [3]
Molecular Weight 182.17 g/mol

Melting Point 66.0 - 68.0 °C [3]

Boiling Point 122 °C at 2 Torr [3]
Canonical SMILES g:CC1:CC:C(OC)C(OC):Cl [3]
Structure

Theoretical Solubility Profile: A Structure-Based
Rationale

Predicting solubility from molecular structure is a cornerstone of chemical research.[4][5][6] The
principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances
with similar polarities are more likely to be soluble in one another.[7]

The solubility of 2-Hydroxy-3,4-dimethoxybenzaldehyde is governed by the interplay of its
functional groups:

o Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and
acceptor. This feature strongly suggests solubility in polar protic solvents like water and
alcohols.
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o Methoxy Groups (-OCHs): These groups are polar aprotic. The oxygen atom can act as a
hydrogen bond acceptor. They contribute to polarity but less so than the hydroxyl group.

o Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, contributing to
polarity.

e Benzene Ring: The aromatic ring is inherently nonpolar and hydrophobic, which will favor
solubility in nonpolar organic solvents.

Prediction by Solvent Class:

e Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group is
expected to confer at least moderate solubility in these solvents through hydrogen bonding.
However, the overall nonpolar character of the substituted benzene ring will likely prevent it
from being freely soluble in water, a trait seen in similar compounds.[8] Solubility is expected
to be significantly higher in alcohols (like ethanol) compared to water.

e Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents cannot donate hydrogen
bonds but can accept them. The compound's multiple hydrogen bond acceptor sites (the
oxygens in the -OH, -CHO, and -OCHs groups) suggest good solubility in solvents like
Dimethyl Sulfoxide (DMSO) and acetone.

e Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar benzene ring will drive solubility in
these solvents. However, the polar functional groups will counteract this, likely resulting in
limited to moderate solubility.

» Acidic/Basic Aqueous Solutions: The phenolic hydroxyl group is weakly acidic. Therefore, the
compound's solubility in water is expected to increase significantly in dilute aqueous bases
(e.g., 5% NaOH) due to the formation of a more polar, water-soluble sodium phenoxide salt.
[91[10]

Table 2: Predicted Solubility of 2-Hydroxy-3,4-dimethoxybenzaldehyde
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Representative

Solvent Class Predicted Solubility Rationale
Solvents
Hydrogen bonding
from -OH group is
Polar Protic Water Low to Moderate offset by the
hydrophobic benzene
ring.
"Like dissolves like";
solvent can engage in
Ethanol, Methanol High hydrogen bonding and

solvate the nonpolar

ring.

Polar Aprotic

DMSO, DMF, Acetone

High

Strong dipole-dipole
interactions and
hydrogen bond
acceptance by the

solvent.

Nonpolar

Hexane, Toluene

Low to Moderate

Solvating the nonpolar
ring is favorable, but
the polar groups limit

miscibility.

Aqueous Base

5% Sodium Hydroxide

High (Reacts)

Deprotonation of the
phenolic -OH group
forms a highly soluble

phenoxide salt.

Aqueous Acid

5% Hydrochloric Acid

Low

No basic functional
groups are present to
be protonated and

increase solubility.

Experimental Protocol for Solubility Determination
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Trustworthy protocols must be self-validating. The following procedure integrates qualitative
assessment with a quantitative method to provide a comprehensive and reliable measure of
solubility. This approach is based on standard laboratory methodologies for organic
compounds.[9][10][11]

Materials and Equipment

o 2-Hydroxy-3,4-dimethoxybenzaldehyde (solute)

o Analytical balance (£ 0.1 mg precision)

» Vortex mixer

e Thermostatic shaker or water bath

o Calibrated micropipettes

o HPLC or UV-Vis spectrophotometer

o Class A volumetric flasks and glassware
 Scintillation vials or small test tubes with screw caps
e Syringe filters (0.22 um, solvent-compatible)

e Solvents of interest (e.g., water, ethanol, DMSO, hexane)

Workflow for Solubility Testing

The following diagram outlines the logical flow of the experimental procedure, from initial
gualitative tests to a rigorous quantitative analysis.
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Part A: Qualitative Assessment
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Fig 1. Experimental workflow for solubility determination.
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Fig 2. pH-dependent solubility equilibrium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Solubility of 2-Hydroxy-3,4-
dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104142#2-hydroxy-3-4-dimethoxybenzaldehyde-
solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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